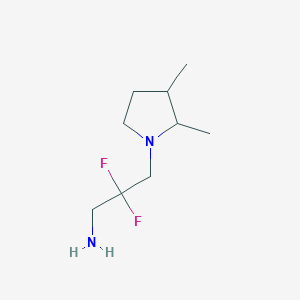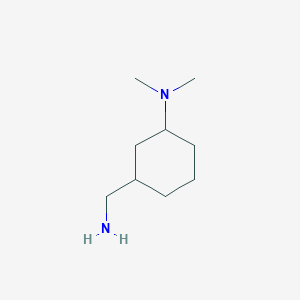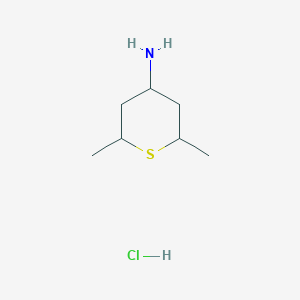
2,6-dimethylthian-4-amine hydrochloride, Mixture of diastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dimethylthian-4-amine hydrochloride, Mixture of diastereomers, is a chemical compound with the molecular formula C7H15NS and a molecular weight of 145.27 g/mol . This compound is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. The presence of diastereomers can significantly affect the physical and chemical properties of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethylthian-4-amine hydrochloride, Mixture of diastereomers, typically involves the reaction of 2,6-dimethylthiopyran with ammonia or an amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis. The final product is purified using techniques such as crystallization or chromatography to obtain the desired mixture of diastereomers.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-dimethylthian-4-amine hydrochloride, Mixture of diastereomers, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted derivatives with various functional groups
Applications De Recherche Scientifique
2,6-dimethylthian-4-amine hydrochloride, Mixture of diastereomers, has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It is also employed in stereochemical studies to understand the behavior of diastereomers.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 2,6-dimethylthian-4-amine hydrochloride, Mixture of diastereomers, depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-dimethylthiopyran: The parent compound from which 2,6-dimethylthian-4-amine hydrochloride is derived.
2,6-dimethylthian-4-amine: The non-hydrochloride form of the compound.
2,6-dimethylthian-4-amine sulfate: Another salt form of the compound with different solubility and stability properties.
Uniqueness
2,6-dimethylthian-4-amine hydrochloride, Mixture of diastereomers, is unique due to its mixture of diastereomers, which can lead to distinct physical and chemical properties compared to its pure enantiomers or other similar compounds. This mixture can affect its reactivity, solubility, and biological activity, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C7H16ClNS |
|---|---|
Poids moléculaire |
181.73 g/mol |
Nom IUPAC |
2,6-dimethylthian-4-amine;hydrochloride |
InChI |
InChI=1S/C7H15NS.ClH/c1-5-3-7(8)4-6(2)9-5;/h5-7H,3-4,8H2,1-2H3;1H |
Clé InChI |
JPKHBHXWAABCTR-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CC(S1)C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(1,2-Thiazol-3-yl)phenyl]ethan-1-one](/img/structure/B13152794.png)
![Ethyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B13152796.png)
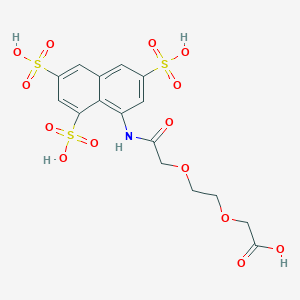
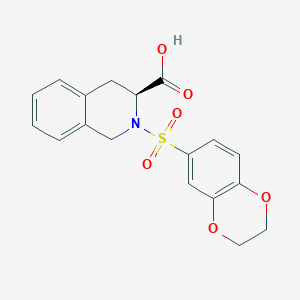

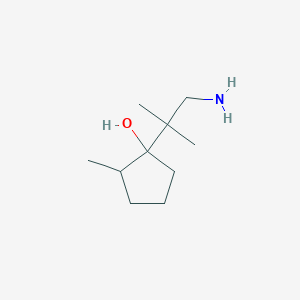


![Ethyl 2-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B13152826.png)


![3-Propyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B13152846.png)
